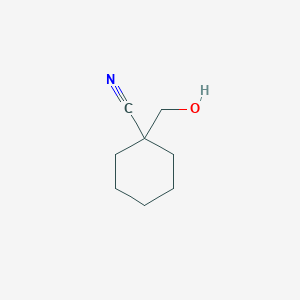
1-(4-Amino-2-chlorophenyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(4-Amino-2-chlorophenyl)pyrrolidin-2-one is a derivative of pyrrolidinone, which is a lactam of a five-membered ring containing an amide group. The presence of the amino and chloro substituents on the phenyl ring suggests potential for bioactivity, given the common occurrence of such motifs in pharmacologically active compounds.
Synthesis Analysis
The synthesis of related pyrrolidinone compounds involves multicomponent reactions, as described in the first paper, where a methanol solution of an aldehyde, an amine, and an alpha-isocyanoacetamide undergoes heating to yield an aminooxazole. This intermediate can react with an alpha,beta-unsaturated acyl chloride to form pyrrolo[3,4-b]pyridin-5-one. The process is accelerated by ammonium chloride, suggesting that similar conditions could be adapted for the synthesis of 1-(4-Amino-2-chlorophenyl)pyrrolidin-2-one .
In the second paper, the synthesis of diastereomeric 4-amino-3-(p-chlorophenyl)-valeric acids and their ring closure products, including lactams, is described. Starting from 3-(p-chlorophenyl)-4-oxo-valeric acid, the synthesis pathway could potentially be modified to synthesize the compound of interest .
Molecular Structure Analysis
The molecular structure of related compounds features rigid rings connected by single bonds, as seen in the third paper, where the molecule consists of three rigid rings with a synclinal conformation of the terminal phenyl rings. This suggests that 1-(4-Amino-2-chlorophenyl)pyrrolidin-2-one may also exhibit a conformation that is influenced by the steric and electronic effects of its substituents .
Chemical Reactions Analysis
The reactivity of the compound can be inferred from the reactions described in the papers. For instance, the formation of pyrrolo[3,4-b]pyridin-5-one involves a triple domino sequence, which could be indicative of the reactivity of the pyrrolidinone core of 1-(4-Amino-2-chlorophenyl)pyrrolidin-2-one in similar domino reactions . The addition reaction to obtain 3-(4-chlorophenylthio)-1-(2,4-dinitrophenylamino)-pyrrolidine-2,5-dione suggests that nucleophilic addition to the pyrrolidinone ring is feasible .
Physical and Chemical Properties Analysis
While specific physical and chemical properties of 1-(4-Amino-2-chlorophenyl)pyrrolidin-2-one are not directly reported, related compounds provide some insight. The crystal structure analysis of a similar compound indicates the potential for intramolecular hydrogen bonding, which could affect the solubility and stability of the compound . The synthesis of diastereomeric compounds and their lactams implies that 1-(4-Amino-2-chlorophenyl)pyrrolidin-2-one may exist in different stereoisomeric forms, which would have distinct physical properties .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of 1-(Arylsulfonyl)pyrrolidines
A study by Smolobochkin et al. (2017) described the synthesis of 1-(arylsulfonyl)pyrrolidines from phenols and 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine. This reaction is significant for creating pyrrolidine-1-sulfonylarene derivatives with a phenol fragment in position 2, under mild conditions (Smolobochkin et al., 2017).
Stereospecific Synthesis of Baclofen and PCPGABA
Yoshifuji and Kaname (1995) achieved stereospecific synthesis of (R)- and (S)-Baclofen and (R)- and (S)-PCPGABA via (R)- and (S)-3-(4-chlorophenyl)pyrrolidines. This process, starting from trans-4-hydroxy-L-proline, involved stereoselective hydrogenation and ruthenium tetroxide oxidation (Yoshifuji & Kaname, 1995).
Biological and Medicinal Chemistry
Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds
In 2019, Farid M Sroor synthesized and characterized biologically active compounds, including 4-amino-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-6-phenyl-1H-pyrrolo[2,3-b]pyridine, demonstrating the potential biological relevance of related structures (Sroor, 2019).
Antibacterial and Antifungal Activity
Bhuva et al. (2015) synthesized pyridine derivatives, including 2"-amino-4"-[2-(4'-chlorophenyl)-6-methyl imidazo[1, 2-a]pyridin-3-yl]-6"-aryl nicotinonitriles, and assessed their biological activity against bacteria and fungi. This highlights the potential application of similar compounds in developing new antimicrobial agents (Bhuva et al., 2015).
Stereoselective Behavior of Cardiovascular L-type Calcium Channel Blockers
Carosati et al. (2009) studied the stereoselective behavior of 1-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)pyrrolidine, a cardiovascular L-type calcium channel blocker. Their research contributes to understanding the pharmacological activity of such compounds (Carosati et al., 2009).
Eigenschaften
IUPAC Name |
1-(4-amino-2-chlorophenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c11-8-6-7(12)3-4-9(8)13-5-1-2-10(13)14/h3-4,6H,1-2,5,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOLSRFQZMMEAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=C(C=C(C=C2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Amino-2-chlorophenyl)pyrrolidin-2-one | |
CAS RN |
444002-88-4 |
Source


|
| Record name | 1-(4-amino-2-chlorophenyl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B3008260.png)
![N-(6-bromonaphthalen-2-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3008266.png)

![2-(4-{[(2-Chloroethoxy)carbonyl]amino}phenyl)acetic acid](/img/structure/B3008268.png)

![5-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B3008271.png)
![N-[1-(Tert-butylamino)-1-oxopropan-2-yl]-3-(ethylamino)-2-methylpropanamide;hydrochloride](/img/structure/B3008272.png)


![3-[5-(2-Methyl-3-phenylprop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B3008276.png)

![5-[1-(3,4-difluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3008279.png)
![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-3-(2-oxo-benzooxazol-3-yl)-propionamide](/img/structure/B3008280.png)